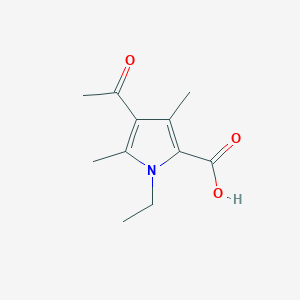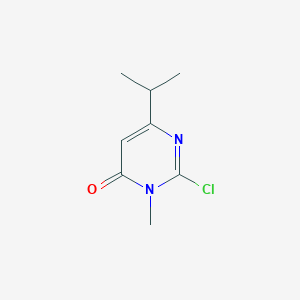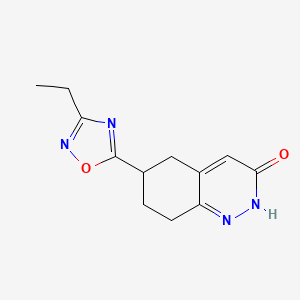
3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group and a propynyl group in the quinoline structure may impart unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves the following steps:
Nitration of Quinoline: The nitration of quinoline can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one structure, which can be achieved using appropriate cyclization agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The propynyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Cycloaddition: The propynyl group can participate in cycloaddition reactions to form various cyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Cycloaddition Reagents: Azides, nitriles, alkenes.
Major Products
Reduction Products: 3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one.
Substitution Products: Various substituted quinoline derivatives.
Cycloaddition Products: Various cyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: As a potential lead compound for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory activities.
Industry: As an intermediate in the synthesis of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of the nitro and propynyl groups may enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitroquinoline: Lacks the propynyl group but shares the nitroquinoline core structure.
1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the nitro group but shares the propynylquinoline core structure.
Quinoline: The parent compound without any substituents.
Uniqueness
3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is unique due to the presence of both the nitro and propynyl groups, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H8N2O3 |
|---|---|
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
3-nitro-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C12H8N2O3/c1-2-7-13-10-6-4-3-5-9(10)8-11(12(13)15)14(16)17/h1,3-6,8H,7H2 |
Clave InChI |
JDQNJDBAMGICFQ-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C2=CC=CC=C2C=C(C1=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11795629.png)




![6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11795659.png)
![2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11795662.png)
